molecular formula C10H24Cl2N2O3 B8087813 1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride

1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride

Cat. No. B8087813
M. Wt: 291.21 g/mol
InChI Key: JQRNAMSXDGEDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2O3 and its molecular weight is 291.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensors for Heavy Metal Ions : This compound, along with its derivatives, has been used in the development of new fluorescent chemosensors for heavy metal ions like Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II) (Aragoni et al., 2007).

  • Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of this compound, particularly in its complex with copper (II) dihydrate, providing insights into its structural properties (Urbańczyk-Lipkowska et al., 1989).

  • Study of Complex Formation : Studies have examined the complex formation of this compound with various elements like yttrium, demonstrating its potential in creating specific molecular complexes (Hall et al., 1993).

  • Thermodynamic Studies : The compound has been used in thermodynamic studies, particularly focusing on its complexation processes with ions like Cd2+ in various solvents (Nasiri & Rounaghi, 2015).

  • Studies on pH-metric and NMR Complexation : Research has involved the use of pH-metric and NMR techniques to study the complexation of this compound with metals like Zn2+, Cd2+, and Pb2+ (Peters et al., 2000).

  • Preparation of Bicyclic Crown Ethers : This compound has been utilized in the preparation of bicyclic crown ethers, showing high extraction abilities for various metal cations (Kumagai & Akabori, 1989).

  • Adsorption Studies : Research includes the study of the adsorption of this compound on surfaces like Cu(111) in aqueous solutions, using techniques like scanning tunneling microscopy (Wang et al., 2001).

  • Thermodynamic Complexation with Rare Earth Metals : Studies have also been conducted on the enthalpy changes during the complexation of rare earth metals like Ce3+, Eu3+, and Er3+ with this compound (Manchanda et al., 1995).

properties

IUPAC Name

1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3.2ClH/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1;;/h11-12H,1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNAMSXDGEDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCOCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Reactant of Route 2
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Reactant of Route 3
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Reactant of Route 4
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Reactant of Route 5
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride
Reactant of Route 6
1,4,10-Trioxa-7,13-diazacyclopentadecane;dihydrochloride

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